molecular formula C6H9NOS B150996 (2,4-Dimethyl-1,3-thiazol-5-yl)methanol CAS No. 50382-32-6

(2,4-Dimethyl-1,3-thiazol-5-yl)methanol

Cat. No.: B150996
CAS No.: 50382-32-6
M. Wt: 143.21 g/mol
InChI Key: BRQKYVQSAUQHNC-UHFFFAOYSA-N
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Description

(2,4-Dimethyl-1,3-thiazol-5-yl)methanol is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and are found in various natural and synthetic products .

Biochemical Analysis

Biochemical Properties

(2,4-Dimethyl-1,3-thiazol-5-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, thiazole derivatives, including this compound, have been shown to exhibit antioxidant, antimicrobial, and anti-inflammatory properties . These interactions are crucial for the compound’s biological activity and therapeutic potential.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Thiazole derivatives have been reported to affect the normal functioning of the nervous system by playing a role in the synthesis of neurotransmitters such as acetylcholine . Additionally, this compound may impact cell viability and proliferation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, thiazole derivatives have been shown to interact with topoisomerase II, resulting in DNA double-strand breaks and cell cycle arrest . These interactions can lead to changes in gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that thiazole derivatives can maintain their biological activity over extended periods, although their stability may vary depending on environmental conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxicity or adverse effects. For instance, thiazole derivatives have been shown to cause cytotoxicity in certain cell lines at high concentrations . Understanding the dosage effects is crucial for determining the compound’s safety and efficacy.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive forms. Thiazole derivatives are known to participate in metabolic processes that release energy from carbohydrates and support the synthesis of neurotransmitters . These pathways are essential for the compound’s biological activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. Thiazole derivatives have been shown to be transported across cell membranes and distributed to various tissues, affecting their therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Thiazole derivatives have been reported to localize in the cytoplasm and nucleus, where they can interact with DNA and other biomolecules . This localization is essential for their biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dimethyl-1,3-thiazol-5-yl)methanol typically involves the reaction of 2,4-dimethylthiazole with formaldehyde under acidic or basic conditions. The reaction can be carried out in solvents such as ethanol or methanol, and the product is usually purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for thiazole derivatives often involve eco-friendly techniques such as microwave irradiation to enhance reaction rates and yields. These methods are designed to be more sustainable and reduce the environmental impact of chemical synthesis .

Chemical Reactions Analysis

Types of Reactions

(2,4-Dimethyl-1,3-thiazol-5-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often involve halogenating agents or nucleophiles such as amines or thiols .

Major Products Formed

The major products formed from these reactions include thiazole aldehydes, carboxylic acids, thiazolidines, and various substituted thiazole derivatives .

Scientific Research Applications

(2,4-Dimethyl-1,3-thiazol-5-yl)methanol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,4-Dimethyl-1,3-thiazol-5-yl)methanol is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its dimethyl substitution enhances its lipophilicity and potentially its ability to interact with biological membranes and targets .

Properties

IUPAC Name

(2,4-dimethyl-1,3-thiazol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NOS/c1-4-6(3-8)9-5(2)7-4/h8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRQKYVQSAUQHNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80379923
Record name (2,4-Dimethyl-1,3-thiazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50382-32-6
Record name (2,4-Dimethyl-1,3-thiazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (dimethyl-1,3-thiazol-5-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of ethyl 2,4-dimethyl-1,3-thiazole-5-carboxylate (5.0 g) in THF (50 ml) was added dropwise to a solution of aluminum lithium hydride (1.1 g) in THF (150 ml) under ice-cooling. After stirred at room temperature for 4 hours, water (1.1 ml), 15% sodium hydroxide solution (1.1 ml) and water (3.3 ml) were added thereto, and the mixture was stirred for 10 minutes. The mixture was filtered with Celite, and washed with methanol. The solvent was removed under reduced pressure, and the resulting residue was purified with silica gel column chromatography (hexane/ethyl acetate=1/2) to give (2,4-dimethyl-1,3-thiazol-5-yl)methanol (2.0 g).
Quantity
5 g
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1.1 g
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reactant
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50 mL
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150 mL
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1.1 mL
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1.1 mL
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reactant
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3.3 mL
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reactant
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a suspension of lithium aluminum hydride (563 mg, 14.8 mmol) in diethyl ether (25 mL) at 0° C. was added ethyl-2,4-dimethylthiazole-5-carboxylate (2.5 g, 13.5 mmol) in three portions. The reaction mixture was allowed to stir at 0° C. for 10 min, then at room temperature for 24 h. Ethyl acetate (65 mL) was added very slowly dropwise at 0° C. The reaction mixture was then added slowly to an aqueous solution of potassium sodium tartrate (30% w/v; 20 mL) and stirred for 2 h. The layers were separated and the aqueous layer was re-extracted with ethyl acetate (1×30 mL). The combined organic layers were dried (MgSO4), filtered, evaporated under reduced pressure. The resulting colorless solid was dried under high vacuum to give 2,4-dimethylthiazole-5-methanol (1.7 g, 91% yield). This material was used in a subsequent step without further purification.
Quantity
563 mg
Type
reactant
Reaction Step One
Quantity
25 mL
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solvent
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2.5 g
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reactant
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65 mL
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20 mL
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reactant
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Synthesis routes and methods IV

Procedure details

A 3-neck 100 mL round-bottom flask under N2 atmosphere was charged with ethyl-2,4-dimethylthiazole-5-carboxylate (1.85 g, 10 mmol ) in anhydrous CH2Cl2 (20 mL). The mixture was cooled to −78° C. 22 mL of di-isobutylaluminum hydride (1.0 M in CH2Cl2) was added dropwise via syringe. The reaction was allowed to warm to room temperature slowly and stirred for 14 h. TLC (1:1 Hexane/EtOAc) showed no starting material. The reaction was cooled to 0° C. MeOH(2 mL) and then 1 M HCl (10 mL) were slowly added. The bath was removed and the reaction stirred for 20 min. Extract with Et2O (3×10 mL). Wash the combined organic layers with brine (10 mL). Dry over MgSO4, filter and remove solvent under vacuum. Yield: 1.363 g (95%), orange oil.
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1.85 g
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reactant
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20 mL
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22 mL
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Hexane EtOAc
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0 (± 1) mol
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10 mL
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2 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2,4-Dimethyl-1,3-thiazol-5-yl)methanol
Reactant of Route 2
(2,4-Dimethyl-1,3-thiazol-5-yl)methanol
Reactant of Route 3
(2,4-Dimethyl-1,3-thiazol-5-yl)methanol
Reactant of Route 4
Reactant of Route 4
(2,4-Dimethyl-1,3-thiazol-5-yl)methanol
Reactant of Route 5
(2,4-Dimethyl-1,3-thiazol-5-yl)methanol
Reactant of Route 6
(2,4-Dimethyl-1,3-thiazol-5-yl)methanol

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